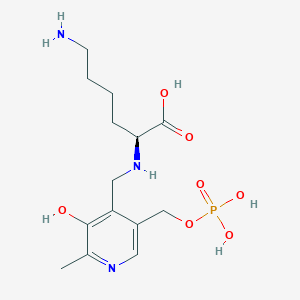

N(2)-(5'-phosphopyridoxyl)-L-lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N(2)-(5'-phosphopyridoxyl)-L-lysine is an L-lysine derivative arising from reductive alkylation of the N(2)-position of L-lysine by pyridoxal-5-phosphate. It has a role as an epitope. It is a L-lysine derivative and an organic phosphate. It derives from a pyridoxal.

Wissenschaftliche Forschungsanwendungen

1. Role in Enzymatic Catalysis

N(2)-(5'-phosphopyridoxyl)-L-lysine plays a significant role in enzymatic catalysis. It has been identified as crucial for pyridoxal 5'-phosphate (PLP) binding and catalysis in lysine 2, 3-aminomutase (LAM) from Bacillus subtilis. LAM catalyzes the interconversion of L-lysine and L-beta-lysine, with PLP and a [4Fe-4S] center being essential for the enzyme's activity. The hydrogen transfer in this reaction is mediated by the 5'-deoxyadenosyl radical, which is generated from S-adenosylmethionine and the iron-sulfur cluster. Lysine 346 is identified as critical for the binding of PLP, and its mutation significantly reduces LAM activity and PLP content (Chen & Frey, 2001).

2. Involvement in Protein Modification

The compound is involved in the post-translational modification of proteins. Specifically, it plays a role in the formation of hypusine [N epsilon-(4-amino-2-hydroxybutyl)-L-lysine], an amino acid critical for eukaryotic cell proliferation. Hypusine is unique to eukaryotic cells and is found only in eukaryotic protein synthesis initiation factor 5A (eIF-5A). This unusual structure and its limited occurrence have made it a subject of interest in understanding eIF-5A function (Park, Wolff, & Folk, 1997).

3. Implications in Enzyme-Substrate Interaction

This compound is also crucial in understanding enzyme-substrate interactions. For example, in the study of lysine 2,3-aminomutase, this compound helps in elucidating the mechanisms of substrate-based organic radicals as intermediates in enzymatic mechanisms. Such insights are vital for comprehending the catalytic processes of similar enzymes (Chang, Ballinger, Reed, & Frey, 1996).

Eigenschaften

IUPAC-Name |

(2S)-6-amino-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]hexanoic acid |

|---|---|

InChI |

InChI=1S/C14H24N3O7P/c1-9-13(18)11(10(6-16-9)8-24-25(21,22)23)7-17-12(14(19)20)4-2-3-5-15/h6,12,17-18H,2-5,7-8,15H2,1H3,(H,19,20)(H2,21,22,23)/t12-/m0/s1 |

SMILES |

CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O |

Bioaktivität |

Gram+ & Gram-, Fungi, |

Sequenz |

KIKFLKVLT |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.